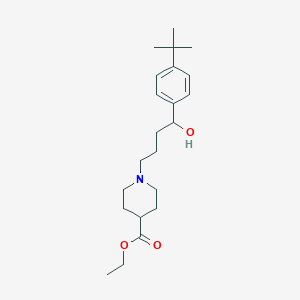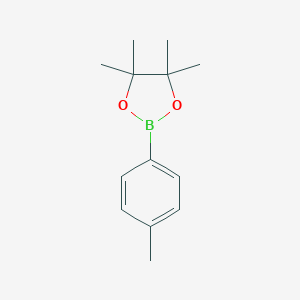
4-イソブチルベンズアルデヒド
概要
説明
4-Isobutylbenzaldehyde, with the chemical formula C₁₁H₁₄O, is an organic compound characterized by the presence of an isobutyl group attached to a benzaldehyde moiety. This compound is a colorless liquid known for its applications in various industries, particularly in the synthesis of fragrances .
科学的研究の応用
4-Isobutylbenzaldehyde has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 4-Isobutylbenzaldehyde can be synthesized through several methods:
From 4-Isobutylbenzoic Acid: This method involves the reduction of 4-isobutylbenzoic acid to 4-isobutylbenzyl alcohol, followed by oxidation to 4-isobutylbenzaldehyde.
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the cross-coupling of 4-bromobenzaldehyde with 2-methylpropylboronic acid using a palladium catalyst.
Industrial Production Methods: Industrial production of 4-isobutylbenzaldehyde typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
4-Isobutylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-isobutyric acid using strong oxidizing agents.
Reduction: It can be reduced to 4-isobutylbenzyl alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of acid or base catalysts.
Major Products:
Oxidation: 4-Isobutyric acid.
Reduction: 4-Isobutylbenzyl alcohol.
Substitution: Imines or secondary alcohols.
作用機序
The mechanism of action of 4-isobutylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various nucleophilic addition reactions. In biological systems, it can interact with amino groups in proteins, forming Schiff bases and other adducts. These interactions can affect the function of proteins and enzymes, leading to various biological effects .
類似化合物との比較
4-Isobutylbenzaldehyde can be compared with other benzaldehyde derivatives:
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an isobutyl group.
4-Ethylbenzaldehyde: Contains an ethyl group instead of an isobutyl group.
4-Butylbenzaldehyde: Contains a butyl group instead of an isobutyl group.
Uniqueness: The presence of the isobutyl group in 4-isobutylbenzaldehyde imparts unique chemical and physical properties, making it particularly valuable in the synthesis of specific fragrances and pharmaceuticals .
特性
IUPAC Name |
4-(2-methylpropyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPWGAZYJHUWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074960 | |
| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40150-98-9 | |
| Record name | 4-Isobutylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40150-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Isobutylbenzaldehyde in fragrance chemistry?
A1: 4-Isobutylbenzaldehyde serves as a crucial precursor in the synthesis of Silvial® (3-(4-isobutylphenyl)-2-methylpropanal) [, ]. Silvial® is a significant fragrance compound known for its floral, lily-like aroma, making 4-Isobutylbenzaldehyde an important intermediate in the fragrance industry.
Q2: What are the different synthetic routes explored for producing 4-Isobutylbenzaldehyde?
A2: The research outlines three distinct approaches for synthesizing 4-Isobutylbenzaldehyde []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















